N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and dimethylphenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound .
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide include:
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide .
Uniqueness
The presence of both dichlorophenyl and dimethylphenoxy groups contributes to its unique reactivity and biological activity .
Properties
Molecular Formula |
C17H16Cl2N2O2 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-3-6-15(7-12(11)2)23-10-17(22)21-20-9-13-4-5-14(18)8-16(13)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
YYYMOUGEOMOBEU-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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